Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane
CAS No.: 864058-65-1
Cat. No.: VC15910340
Molecular Formula: C13H22O2SSi
Molecular Weight: 270.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864058-65-1 |
|---|---|
| Molecular Formula | C13H22O2SSi |
| Molecular Weight | 270.46 g/mol |
| IUPAC Name | trimethyl-[(2S,4R)-2-methyl-4-thiophen-3-yloxan-4-yl]oxysilane |
| Standard InChI | InChI=1S/C13H22O2SSi/c1-11-9-13(6-7-14-11,15-17(2,3)4)12-5-8-16-10-12/h5,8,10-11H,6-7,9H2,1-4H3/t11-,13+/m0/s1 |
| Standard InChI Key | SIKXUNHUXVUCIZ-WCQYABFASA-N |
| Isomeric SMILES | C[C@H]1C[C@](CCO1)(C2=CSC=C2)O[Si](C)(C)C |
| Canonical SMILES | CC1CC(CCO1)(C2=CSC=C2)O[Si](C)(C)C |
Introduction
Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane is a complex organic compound that integrates a thiophene moiety with a silane group, attached to an oxane ring. This unique structure makes it an interesting candidate for various chemical applications. The compound's molecular formula is not explicitly provided in the available literature, but its molecular weight is approximately 216.31 g/mol.
Synthesis
The synthesis of Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane typically involves several steps, although detailed procedures are not widely documented in the literature. Generally, the synthesis of such compounds may involve reactions that form the oxane ring and attach the thiophene and silane groups.
Potential Applications
This compound has potential applications in various fields, including interaction studies with biological molecules. Investigating its interactions with proteins or nucleic acids could provide insights into its mechanism of action and therapeutic potential.
| Potential Application | Description |
|---|---|
| Biological Interactions | Studies with proteins or nucleic acids to understand biological properties |
| Drug Development | Potential therapeutic applications based on interaction studies |
Comparison with Similar Compounds
Trimethyl{[(2S,4R)-2-methyl-4-(thiophen-3-yl)oxan-4-yl]oxy}silane shares structural similarities with other compounds, but its unique combination of functional groups sets it apart.
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Trimethyl(thiophen-2-yloxy)silane | Contains thiophene and silane | Simpler structure without oxane |
| Thiophenol | Contains thiophene but lacks silane | Known for strong nucleophilic properties |
| 2-Methoxyphenyltrimethylsilane | Contains methoxy and silane | Different aromatic system compared to thiophene |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume